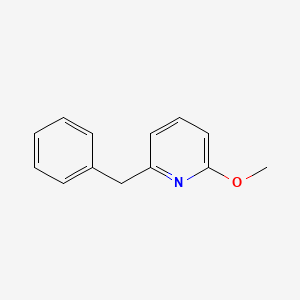

2-Benzyl-6-methoxypyridine

Description

General Overview of Pyridine (B92270) Chemistry in Academic Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.netnih.gov This substitution imparts distinct chemical properties, including basicity due to the available lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system. globalresearchonline.netnih.gov Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and organic synthesis. nih.govresearchgate.net

In academic research, pyridine chemistry is a cornerstone for the development of new synthetic methodologies and the construction of complex molecular architectures. The pyridine ring is a common motif in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov Its derivatives are extensively studied for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govtandfonline.com The versatility of the pyridine scaffold allows for substitutions at various positions, leading to a vast chemical space with diverse physicochemical and biological properties. nih.gov The presence of the nitrogen atom can also influence a molecule's pharmacokinetic properties, such as metabolic stability, permeability, and protein binding, making it a valuable component in drug design. nih.govrsc.org

Structural Features and Nomenclature of 2-Benzyl-6-methoxypyridine

This compound is a disubstituted pyridine derivative. Its structure consists of a central pyridine ring substituted at the 2-position with a benzyl (B1604629) group (-CH₂C₆H₅) and at the 6-position with a methoxy (B1213986) group (-OCH₃).

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-(benzyl)-6-methoxypyridine . The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, giving the substituents the lowest possible locants.

Key Structural Features:

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

Benzyl Group: A phenyl group attached to a methylene (B1212753) bridge, which provides a flexible, lipophilic component to the molecule.

Methoxy Group: An electron-donating group that can influence the electronic properties of the pyridine ring.

The synthesis of this compound has been reported in the scientific literature, for instance, through the palladium-catalyzed cross-coupling reaction of 2-bromo-6-methoxypyridine (B1266871) with a benzyl magnesium chloride solution. nih.gov

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| IUPAC Name | 2-(benzyl)-6-methoxypyridine |

Research Significance and Potential Academic Utility of Pyridine Derivatives

The academic interest in pyridine derivatives is immense, driven by their proven and potential utility across a spectrum of applications. researchgate.net The substitution pattern on the pyridine ring is crucial in determining the molecule's function. For instance, 2,6-disubstituted pyridines are common structural motifs in ligands for catalysis and in pharmacologically active compounds.

The this compound scaffold, specifically, serves as a valuable intermediate in organic synthesis. It can be a precursor for more complex molecules. For example, research has shown that related methoxypyridine structures can be key components in the synthesis of gamma-secretase modulators, which are of interest in neurodegenerative disease research. nih.gov The methoxy group can be a handle for further chemical transformations, and the benzyl group can be modified or can play a role in the molecule's interaction with biological targets.

The academic utility of such pyridine derivatives is rooted in several key aspects:

Medicinal Chemistry: Pyridine derivatives are integral to drug discovery, with many approved drugs containing this scaffold. nih.govrsc.org They are investigated for a vast array of therapeutic applications, including as anticancer and antimicrobial agents. globalresearchonline.netnih.gov The specific substitution pattern of this compound could be explored for its own biological activity or as a building block for more potent and selective drug candidates.

Organic Synthesis: Substituted pyridines are versatile building blocks. nih.gov The functional groups on this compound allow for a range of chemical reactions, making it a useful starting material for the synthesis of more intricate molecules. nih.gov

Materials Science: Pyridine-based structures are also explored in the development of functional materials, such as ligands for organometallic complexes used in catalysis. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-benzyl-6-methoxypyridine |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(14-13)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

PUEAMUBDFAAVEE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 6 Methoxypyridine

Direct Synthetic Routes to 2-Benzyl-6-methoxypyridine

Direct routes focus on introducing the benzyl (B1604629) group to a pre-formed 6-methoxypyridine ring. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile strategies for this transformation.

Palladium catalysis has revolutionized the formation of C-C bonds, and several named reactions are applicable to the synthesis of this compound. researchgate.net These methods typically involve the reaction of a halopyridine with an organometallic benzyl reagent.

The Kumada-Corriu coupling, which utilizes a Grignard reagent, is a powerful method for forming carbon-carbon bonds. In this context, a 2-halo-6-methoxypyridine (e.g., 2-bromo- or 2-chloro-6-methoxypyridine) is reacted with a benzyl Grignard reagent, such as benzylmagnesium bromide.

The reaction is catalyzed by a palladium complex, often in conjunction with a specialized ligand. The choice of ligand is critical to prevent unwanted side reactions, particularly β-hydride elimination. organic-chemistry.org Ligands with a large bite angle and flexibility, such as Xantphos, have been shown to be effective in minimizing this pathway and promoting the desired cross-coupling product with good yields. organic-chemistry.org The reaction typically proceeds with an inversion of configuration if a chiral center is present. organic-chemistry.org While palladium is common, other transition metals like iron have also been used to catalyze the cross-coupling of Grignard reagents with alkyl halides. asianpubs.orgnih.gov

| Component | Example | Role |

| Pyridine (B92270) Substrate | 2-Chloro-6-methoxypyridine (B123196) | Electrophile |

| Grignard Reagent | Benzylmagnesium bromide | Nucleophile |

| Catalyst | Palladium(II) acetate | Catalytic source |

| Ligand | Xantphos | Stabilizes catalyst, prevents side reactions |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Beyond Grignard reagents, other organometallic compounds are widely used in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction has become one of the most valuable synthetic methods for C-C bond construction. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would entail the reaction of a 2-halo-6-methoxypyridine with a benzylboronic acid or a benzylboronate ester. illinois.edu

A key advantage of the Suzuki-Miyaura reaction is the stability and low toxicity of the boronic acid reagents. youtube.com The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate or potassium phosphate. nih.gov The synthesis of biaryls and hetero-biaryls using this method is well-established, although the coupling of 2-substituted nitrogen-containing heteroaryls can sometimes present challenges due to the potential for catalyst inhibition by the nitrogen atom. nih.govnih.gov

| Component | Example | Role |

| Pyridine Substrate | 2-Bromo-6-methoxypyridine (B1266871) | Electrophile |

| Boron Reagent | Benzylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Catalytic source |

| Base | K₂CO₃ or K₃PO₄ | Activates the boron reagent |

| Solvent System | Dioxane/Water or Toluene | Reaction medium |

Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.org To synthesize this compound via this route, a 2-halo-6-methoxypyridine would be coupled with a benzylstannane, such as benzyltributylstannane.

Stille reactions are valued for their tolerance of a wide variety of functional groups. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0). uwaterloo.ca While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can complicate purification and waste disposal. wikipedia.org

| Component | Example | Role |

| Pyridine Substrate | 2-Iodo-6-methoxypyridine | Electrophile |

| Stannane Reagent | Benzyltributylstannane | Nucleophile |

| Catalyst | Pd(PPh₃)₄ | Catalytic source |

| Solvent | Toluene or THF | Reaction medium |

While cross-coupling reactions are the most direct methods, other strategies can be envisioned for introducing a benzyl group. One novel, albeit indirect, approach involves a skeletal rearrangement. Research has shown that certain 6-benzyl-3,6-dihydropyridin-2(1H)-ones can undergo an aza-semipinacol-type rearrangement. nih.gov This process results in the transfer of the benzyl group from one carbon position to another within the heterocyclic ring, ultimately forming a 5-benzyl-substituted 2-pyridone. nih.gov While this does not directly yield this compound, it represents an alternative strategy for creating a benzyl-pyridine linkage through C-C bond migration rather than direct formation.

Palladium-Catalyzed Cross-Coupling Strategies

Synthetic Strategies for 6-Methoxypyridine Core Derivatives

The direct synthetic routes described above rely on the availability of a 2-halo-6-methoxypyridine precursor. The synthesis of this core structure is a critical first step and is most commonly achieved through nucleophilic aromatic substitution.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups or halogens at the 2-, 4-, or 6-positions. youtube.com Nucleophilic Aromatic Substitution (SNAr) is a common and effective method for introducing substituents onto the pyridine ring. sci-hub.sebeilstein-journals.org

To prepare the 2-halo-6-methoxypyridine core, a readily available starting material like 2,6-dihalopyridine (e.g., 2,6-dichloropyridine) can be used. The reaction with one equivalent of a methoxide (B1231860) source, such as sodium methoxide, leads to the selective replacement of one of the halogen atoms with a methoxy (B1213986) group. The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov This monosubstitution is generally feasible due to the deactivating effect of the newly introduced electron-donating methoxy group, which makes the second substitution less favorable. A similar methoxylation of a 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide has been reported, demonstrating the utility of this SNAr approach on activated pyridine systems. google.com

| Component | Example | Role |

| Starting Material | 2,6-Dichloropyridine | Electrophilic substrate |

| Nucleophile | Sodium methoxide | Source of the methoxy group |

| Solvent | Methanol or DMF | Reaction medium |

| Product | 2-Chloro-6-methoxypyridine | Precursor for cross-coupling |

Condensation and Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers an alternative to the modification of pre-existing pyridine structures. These methods involve the condensation and subsequent cyclization of acyclic precursors. researchgate.net

One of the classical methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. researchgate.net While the original Hantzsch synthesis leads to dihydropyridines, subsequent oxidation can yield the aromatic pyridine ring. Variations of this method allow for the synthesis of a wide array of substituted pyridines. researchgate.net

Another approach involves the condensation of enaminonitriles with various reagents to form substituted pyridines. researchgate.net For example, the reaction of enaminonitriles with active methylene (B1212753) compounds in the presence of a base can lead to highly functionalized pyridine derivatives. The Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia, is a significant industrial method for producing pyridine and its simple alkylated derivatives. researchgate.net

Condensation reactions of compounds like 2-acetylpyridine (B122185) with benzaldehydes can also be employed to build more complex molecular architectures containing the pyridine scaffold. rsc.org These reactions often proceed through aldol-type condensations followed by cyclization and dehydration steps to furnish the aromatic pyridine ring.

Transformations from Other Pyridine Precursors

The synthesis of this compound can also be achieved by modifying other pyridine precursors. For instance, a benzyl group can be introduced onto a pre-functionalized pyridine ring. This can be accomplished through cross-coupling reactions, where a pyridine derivative bearing a suitable leaving group is reacted with a benzyl organometallic reagent in the presence of a transition metal catalyst.

Furthermore, transformations of other functional groups on the pyridine ring can lead to the desired product. For example, a pyridine N-oxide can be a versatile intermediate. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org This allows for the introduction of a benzyl group at the 2-position. Subsequent introduction of the methoxy group at the 6-position would complete the synthesis.

A notable transformation involves a novel aza-semipinacol-type rearrangement where a benzyl group migrates from one position to another on a pyridinone ring system. nih.gov While not a direct synthesis of this compound, this type of rearrangement highlights the potential for skeletal reorganization in the synthesis of substituted pyridines.

Purification and Isolation Techniques in Academic Synthesis

Following the chemical synthesis, the desired compound, this compound, must be isolated from the reaction mixture and purified to a high degree of homogeneity. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Commonly employed purification methods in an academic research setting include:

Extraction: This technique is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. Typically, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate, dichloromethane, or ether. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

Crystallization: If the synthesized compound is a solid, crystallization is a powerful purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Chromatography: Column chromatography is a widely used technique for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent, which is a solvent or a mixture of solvents, is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Distillation: For liquid products, distillation can be an effective purification method, especially for separating compounds with different boiling points. The crude liquid is heated, and the vapor is condensed and collected. For compounds that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.

The purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 6 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-benzyl-6-methoxypyridine in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three main components of the molecule: the disubstituted pyridine (B92270) ring, the benzyl (B1604629) group, and the methoxy (B1213986) group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are based on data from analogous compounds such as 2-benzyl-6-methylpyridine and 2-methoxypyridine (B126380). rsc.orgwiley-vch.dechemicalbook.com

The protons of the pyridine ring are expected to appear as a coupled system. The H4 proton, situated between two other protons, should resonate as a triplet. The H3 and H5 protons will appear as doublets due to coupling with H4. The electron-donating methoxy group at the C6 position is anticipated to shield the adjacent H5 proton, shifting it upfield compared to the H3 proton.

The benzyl group protons will present as two distinct signals. The methylene (B1212753) bridge (-CH₂-) protons, being adjacent to two aromatic systems, are expected to appear as a characteristic singlet. The five protons of the phenyl ring will likely overlap, creating a complex multiplet in the aromatic region. The methoxy group (-OCH₃) protons will give rise to a sharp singlet, typically found in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (Pyridine) | ~7.50 | Triplet (t) | J ≈ 7.7 Hz |

| Phenyl-H (m, p) | ~7.30 | Multiplet (m) | - |

| Phenyl-H (o) | ~7.22 | Multiplet (m) | - |

| H3 (Pyridine) | ~6.95 | Doublet (d) | J ≈ 7.5 Hz |

| H5 (Pyridine) | ~6.75 | Doublet (d) | J ≈ 7.9 Hz |

| -CH₂- (Benzyl) | ~4.10 | Singlet (s) | - |

| -OCH₃ (Methoxy) | ~3.90 | Singlet (s) | - |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected: five for the pyridine ring, six for the benzyl group (four for the phenyl ring, one for the ipso-carbon, and one for the methylene bridge), and one for the methoxy group.

The C2 and C6 carbons of the pyridine ring, being directly attached to the substituents, will appear furthest downfield in the pyridine region. The C6 carbon, bonded to the highly electronegative oxygen atom of the methoxy group, is expected to be the most deshielded. The chemical shifts of the benzyl and methoxy carbons can be predicted with high accuracy by comparison with compounds like 2-benzyl-6-methylpyridine and 2-methoxypyridine. rsc.orgwiley-vch.dechemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (Pyridine) | ~163.5 |

| C2 (Pyridine) | ~160.0 |

| C (ipso, Phenyl) | ~139.5 |

| C4 (Pyridine) | ~138.0 |

| C (p, Phenyl) | ~129.3 |

| C (o, m, Phenyl) | ~128.7, ~126.5 |

| C3 (Pyridine) | ~118.0 |

| C5 (Pyridine) | ~110.0 |

| -OCH₃ (Methoxy) | ~53.5 |

| -CH₂- (Benzyl) | ~44.7 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the key correlations would be observed within the pyridine ring, showing cross-peaks between H3 and H4, and between H4 and H5. This confirms their adjacent positions. No correlations would be seen for the singlet signals of the methylene and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for example, connecting the H3 signal (~6.95 ppm) to the C3 signal (~118.0 ppm), the H4 signal (~7.50 ppm) to the C4 signal (~138.0 ppm), and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for piecing together the molecular fragments. nih.gov Key expected correlations include:

From the methylene (-CH₂-) protons (~4.10 ppm) to the C2 and C3 carbons of the pyridine ring and the ipso-carbon of the phenyl ring.

From the methoxy (-OCH₃) protons (~3.90 ppm) to the C6 carbon of the pyridine ring.

From the pyridine H5 proton (~6.75 ppm) to the C4 and C6 carbons.

Together, these 2D NMR techniques provide an unambiguous and comprehensive elucidation of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing characteristic signatures for the functional groups present.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the vibrations of its functional groups. Analysis of similar compounds like 2-benzyl-6-methylpyridine and methoxy-substituted aromatics allows for the prediction of these key bands. rsc.orgwiley-vch.deuninsubria.it

Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine and Phenyl) |

| 2990 - 2850 | C-H Stretching | Aliphatic (-CH₂- and -OCH₃) |

| ~1600, ~1580 | C=C and C=N Stretching | Pyridine Ring |

| ~1495, ~1450 | C=C Stretching | Phenyl Ring |

| ~1250 | C-O-C Asymmetric Stretching | Methoxy Group |

| ~1040 | C-O-C Symmetric Stretching | Methoxy Group |

| 780 - 700 | C-H Out-of-plane Bending | Aromatic |

The region above 3000 cm⁻¹ will show peaks for aromatic C-H stretching. Just below 3000 cm⁻¹, absorptions from the aliphatic C-H bonds of the methylene and methoxy groups will be present. The fingerprint region (below 1600 cm⁻¹) will be dominated by strong bands from the pyridine ring stretching vibrations and the characteristic asymmetric and symmetric C-O-C stretching of the methoxy ether linkage.

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic rings often produce strong and sharp signals in Raman spectra, making it particularly useful for characterizing the pyridine and phenyl moieties of the molecule. Based on studies of related compounds like 2-methoxy-6-methylpyridine, prominent bands can be predicted. researchgate.net

Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3050 | C-H Stretching | Aromatic (Pyridine and Phenyl) |

| ~1600 | Ring Stretching | Pyridine Ring |

| ~1000 | Ring Breathing (Trigonal) | Phenyl Ring |

| ~800 | Ring Breathing | Pyridine Ring |

The aromatic C-H stretching vibrations will be visible, similar to the IR spectrum. A very strong band corresponding to the symmetric "ring breathing" mode of the phenyl ring is expected around 1000 cm⁻¹. The pyridine ring stretching and breathing modes are also expected to be prominent features in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of an analyte. For this compound, various mass spectrometric methods are employed to confirm its identity and purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₃NO, the theoretical exact mass can be calculated with high precision.

The calculated monoisotopic mass provides a highly accurate benchmark for experimental determination. In a typical HRMS analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The measured m/z of this ion is then compared to the theoretical value. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₃H₁₃NO | 199.09971 |

| [M+H]⁺ | C₁₃H₁₄NO⁺ | 200.10754 |

| [M+Na]⁺ | C₁₃H₁₃NNaO⁺ | 222.08946 |

This interactive table provides the calculated exact masses for the neutral molecule and its common adducts, which are crucial for HRMS analysis.

The data obtained from HRMS confirms the elemental formula of the synthesized compound, providing strong evidence for its identity. The deviation between the experimentally measured mass and the calculated mass is typically in the low parts-per-million (ppm) range, offering a high degree of confidence in the structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 199. Key fragmentation patterns would likely involve the cleavage of the benzylic C-C bond, which is a common and favorable fragmentation pathway for such structures. libretexts.orgchemguide.co.uklibretexts.org This would result in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91 and another fragment corresponding to the 6-methoxypyridine radical cation. Another expected fragmentation is the loss of a methyl group (•CH₃) from the methoxy moiety, leading to a fragment ion at m/z = 184, or the loss of the entire methoxy group (•OCH₃) resulting in a peak at m/z = 168.

Table 2: Expected GC-MS Parameters and Key Fragments for this compound

| Parameter | Value / Description |

|---|---|

| GC Column | Typically a non-polar or medium-polarity column (e.g., HP-5MS) |

| Injector Temp. | ~250 °C |

| Oven Program | Ramped temperature program, e.g., 100 °C to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Expected M⁺ (m/z) | 199 |

| Major Fragments (m/z) | 184 ([M-CH₃]⁺), 168 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) |

This interactive table outlines typical experimental conditions and predictable mass fragments for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. nih.govrsc.org

For this compound, a reversed-phase HPLC method would typically be employed for separation. The compound, being moderately polar, would be retained on a non-polar stationary phase like C18 and eluted with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

After elution from the LC column, the analyte enters the mass spectrometer, where electrospray ionization (ESI) is commonly used. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. kuleuven.be For this compound, this would result in a strong signal at m/z = 200. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information.

Table 3: Typical LC-MS Parameters for this compound Analysis

| Parameter | Value / Description |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Parent Ion (m/z) | 200 ([M+H]⁺) |

This interactive table summarizes the typical conditions used for the LC-MS analysis of pyridine derivatives like this compound.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While a specific crystal structure for this compound is not publicly available, data from closely related 2-methoxypyridine derivatives provide insight into the expected structural features. researchgate.netrsc.org For instance, studies on substituted 2-methoxypyridines reveal that such molecules often crystallize in common space groups like P2₁/c or P-1. The analysis would yield precise unit cell dimensions (a, b, c, α, β, γ) and the positions of all non-hydrogen atoms in the asymmetric unit. The benzyl and methoxypyridine rings are expected to be non-coplanar, with a specific torsion angle defining their relative orientation.

Table 4: Representative Crystallographic Data for a Substituted 2-Methoxypyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3355 |

| b (Å) | 9.7607 |

| c (Å) | 19.5372 |

| **β (°) ** | 95.89 |

| **Volume (ų) ** | 1389.4 |

| Z (molecules/unit cell) | 4 |

This interactive table presents typical crystallographic data obtained from single-crystal X-ray diffraction analysis of a related 2-methoxypyridine compound, illustrating the type of information generated. researchgate.net

The refined crystal structure would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles, validating the molecular structure inferred from other spectroscopic techniques.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.comias.ac.in Analysis of the crystal structure of this compound would reveal how these forces dictate the supramolecular architecture.

Given its molecular structure, this compound is capable of participating in several types of intermolecular interactions:

Hydrogen Bonding: Although it lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds involving aromatic and methylene protons are expected to play a role in stabilizing the crystal packing. nih.gov

π-π Stacking: The presence of two aromatic rings (benzyl and pyridine) makes π-π stacking interactions highly probable. researchgate.netmdpi.com These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant driving force in the packing of aromatic molecules. The analysis would determine the geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between the rings. In related structures of 2-methoxypyridine derivatives, π-π stacking interactions are observed to be a key feature in forming the 3D supramolecular structure. researchgate.net

The detailed study of these non-covalent interactions is crucial for understanding the physical properties of the solid material and is a central theme in crystal engineering.

Hirshfeld Surface Analysis

A comprehensive search of scientific literature and crystallographic databases reveals that a Hirshfeld surface analysis for the specific compound this compound has not been reported. This type of analysis is contingent upon the availability of single-crystal X-ray diffraction data, which is used to determine the precise three-dimensional arrangement of molecules in a crystal lattice.

To date, the crystal structure of this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). Consequently, the necessary data required to generate and analyze the Hirshfeld surfaces, fingerprint plots, and intermolecular contact contributions for this compound are not available.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. It maps various properties onto a surface defined by the electron distribution of a molecule, providing insights into close contacts with neighboring molecules. This analysis typically includes:

dnorm Surface: A surface that highlights intermolecular contacts shorter than the van der Waals radii, indicating regions of significant interaction.

Fingerprint Plots: Two-dimensional histograms that summarize the distribution of intermolecular contacts, providing a quantitative breakdown of interaction types (e.g., H···H, C···H, O···H).

Without the foundational crystallographic data for this compound, the generation of these analytical components is not possible. Further research involving the synthesis of a high-quality single crystal of this compound and its subsequent analysis by X-ray crystallography would be required to perform a Hirshfeld surface analysis and provide the detailed research findings requested.

Computational and Theoretical Investigations of 2 Benzyl 6 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 2-benzyl-6-methoxypyridine, these calculations can elucidate the influence of the benzyl (B1604629) and methoxy (B1213986) substituents on the pyridine (B92270) ring's properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic properties of a molecule based on its electron density. ias.ac.inresearcher.life It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. ijcce.ac.ir

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy on the potential energy surface. For this compound, this is particularly important due to the rotational freedom of the benzyl and methoxy groups.

Conformational analysis would involve systematically rotating the single bonds—primarily the C-C bond connecting the benzyl group to the pyridine ring and the C-O bond of the methoxy group—to identify all possible stable conformers and the transition states that connect them. The calculations would yield the relative energies of these conformers, allowing researchers to predict the most likely shape of the molecule under given conditions. The results would typically be presented in a table listing key structural parameters for the lowest-energy conformer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table represents the type of data that would be obtained from a DFT geometry optimization. Actual values would require a specific DFT calculation to be performed.

| Parameter | Description | Expected Value |

|---|---|---|

| C-N-C (ring) | Bond angle within the pyridine ring | Value typical for substituted pyridines |

| C(py)-C(benzyl) | Bond length between pyridine and benzyl group | Standard C-C single bond length |

| C(py)-O | Bond length of the methoxy group to the ring | Standard C-O single bond length |

Vibrational Frequencies and Spectral Simulations

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are essential for several reasons:

Confirmation of Minima: A true energy minimum structure will have no imaginary frequencies, confirming that the optimized geometry is a stable conformer.

Spectral Simulation: The calculated frequencies and their intensities can be used to simulate the molecule's infrared (IR) and Raman spectra.

Assignment of Experimental Spectra: By comparing the simulated spectra with experimentally recorded ones, each band in the experimental spectrum can be assigned to a specific molecular vibration (e.g., C-H stretch, C=N stretch, ring deformation).

For this compound, these calculations would help identify characteristic vibrational modes associated with the methoxy group, the benzyl substituent, and the substituted pyridine core.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule governs its reactivity and optical properties. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: This orbital is the primary electron acceptor. Its energy level is related to the electron affinity.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the kind of electronic property data derived from DFT calculations.

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -1.2 eV |

Ab Initio Calculations for Specific Molecular Interactions (e.g., Cation-π)

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they are often used for high-accuracy calculations of specific interactions.

For this compound, the presence of two aromatic rings (pyridine and benzyl) makes it a candidate for engaging in cation-π interactions. nih.gov This is a powerful noncovalent force where a cation is attracted to the electron-rich face of an aromatic ring. nih.gov Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), would be employed to accurately model the interaction between this compound and various cations (e.g., Li+, Na+, K+). These calculations would determine the binding energy and the preferred geometry of the cation-π complex, revealing whether a cation would bind preferentially to the pyridine or the benzyl ring and how strongly it would be held.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a property derived from quantum chemical calculations that provides a visual representation of the charge distribution within a molecule. researchgate.net An MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would visually identify the most electron-rich and electron-poor regions. It would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation or coordination to metal cations. The map would also reveal the electronic influence of the methoxy and benzyl substituents on the charge distribution across the entire molecule, providing a powerful tool for predicting its intermolecular interaction patterns and chemical reactivity. researchgate.net

Table of Compounds

| Compound Name |

|---|

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. uni-muenchen.dewisc.edu It provides a localized, intuitive picture of bonding that aligns well with chemical concepts like Lewis structures, lone pairs, and bonds. uni-muenchen.de The analysis involves transforming the complex, delocalized molecular orbitals into a set of localized natural bond orbitals.

Key aspects of NBO analysis include:

Donor-Acceptor Interactions: NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions, often evaluated using second-order perturbation theory, reveals the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.de

Hybridization and Bonding: The analysis provides detailed information about the hybridization of atomic orbitals involved in bonding and the composition of each bond in terms of atomic contributions. uni-muenchen.de This allows for a detailed understanding of the nature of chemical bonds within the molecule.

Intra- and Intermolecular Interactions: NBO analysis is instrumental in identifying and quantifying hyperconjugative and stereoelectronic effects, as well as hydrogen bonding and other non-covalent interactions.

For this compound, an NBO analysis would elucidate the electronic interactions between the pyridine ring, the benzyl group, and the methoxy group, providing insights into the molecule's conformational preferences and electronic stability.

Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a framework to understand and predict the chemical reactivity of molecules using various descriptors.

The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. researchgate.net It measures the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

f(r)+ : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r)- : Indicates the propensity of a site to donate an electron (electrophilic attack).

f(r)0 : Indicates the propensity of a site to undergo a radical attack.

For this compound, calculating the Fukui functions would identify the specific atoms on the pyridine and benzene (B151609) rings that are most susceptible to electrophilic or nucleophilic substitution, providing valuable information for synthetic chemists.

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. tandfonline.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. tandfonline.com The key parameters calculated are the first hyperpolarizability (β), which is a measure of the second-order NLO response.

A computational study of the NLO properties of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations would help to assess its potential as an NLO material. A study on the related compound 2-chloro-6-methoxypyridine-4-carboxylic acid showed that its NLO activity was significantly greater than that of the standard material urea. tandfonline.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.gov It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π).

A TD-DFT study on this compound would provide a theoretical UV-Vis spectrum, which could be compared with experimental data. nih.gov The analysis of the calculated electronic transitions would reveal which molecular orbitals are involved in the absorption of light and how the different parts of the molecule (pyridine, benzyl, and methoxy groups) contribute to its electronic absorption properties. A study on the similar compound 2-chloro-6-methoxypyridine (B123196) utilized TD-DFT to determine and compare its electronic spectrum with experimental observations. nih.gov

Chemical Reactivity and Transformations of 2 Benzyl 6 Methoxypyridine

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

The oxidation of the pyridine nitrogen in 2-benzyl-6-methoxypyridine would lead to the formation of this compound N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The presence of electron-donating groups like methoxy (B1213986) on the pyridine ring can facilitate N-oxidation. nih.gov

The resulting N-oxide exhibits significantly different reactivity compared to the parent pyridine. The N-oxide moiety enhances the acidity of the α-protons of the 2-alkyl substituent. rsc.org This increased acidity is crucial for facilitating deprotonation at the benzylic position. rsc.org

Furthermore, 2-benzylpyridine (B1664053) N-oxides can serve as pronucleophiles in stereoselective reactions. For instance, they have been successfully employed in enantioselective direct Mannich-type reactions with N-Boc imines, catalyzed by a chiral bis(guanidino)iminophosphorane. rsc.orgrsc.org The N-oxide group plays a critical role in achieving high stereoselectivity in these transformations. rsc.orgrsc.org Control experiments have shown that the proximity of the N-oxide to the nucleophilic site is essential for controlling the stereochemical outcome. rsc.org

Pyridine N-oxides are also important intermediates in the synthesis of substituted pyridines. nih.gov They can facilitate electrophilic substitution at the 4-position of the pyridine ring. nih.gov Additionally, 2-methylpyridine (B31789) N-oxides can undergo the Boekelheide reaction when treated with trifluoroacetic anhydride (B1165640) to yield 2-(hydroxymethyl)pyridines. nih.gov

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. nih.govmdpi.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. google.com this compound, with its pyridine nitrogen, can be expected to function as a monodentate ligand.

The coordination of substituted pyridines to metal centers like cobalt(II) and zinc(II) has been demonstrated. For example, 2-methylpyridine, 2-bromopyridine, and 2-chloropyridine (B119429) react with metal thiocyanates to form tetrahedral complexes where the metal cation is coordinated to two pyridine ligands and two N-bonded thiocyanato anions. rsc.org The steric and electronic properties of the substituents on the pyridine ring can influence the geometry and stability of the resulting metal complexes. In the case of this compound, the bulky benzyl (B1604629) group at the 2-position could sterically influence the coordination environment around the metal center.

The reaction of pyridines with acylating agents, such as acyl chlorides or chloroformates, leads to the formation of N-acyl pyridinium (B92312) salts. nih.govscripps.edu These salts are highly reactive electrophiles and are susceptible to nucleophilic attack. The activation of pyridines through N-acylation is a common strategy to facilitate the dearomatization and functionalization of the pyridine ring. scripps.edunih.gov

The formation of an N-acyl pyridinium salt from this compound would render the pyridine ring electron-deficient and prone to attack by nucleophiles. The addition of Grignard reagents to N-acylpyridinium salts typically results in the formation of 1,2- or 1,4-dihydropyridine (B1200194) derivatives. scripps.edu The regioselectivity of the nucleophilic addition can be influenced by the nature of the substituent on the pyridine ring and the steric hindrance of the acyl group and the nucleophile. scripps.educhemrxiv.org For instance, in 4-methoxypyridinium ions, the methoxy group can direct the addition of Grignard reagents. nih.gov

Reactions at the Benzylic Methylene (B1212753) Group

The methylene group situated between the pyridine and phenyl rings is known as the benzylic position. The protons at this position are acidic due to the ability of both aromatic rings to stabilize the resulting carbanion through resonance.

The protons on the benzylic methylene group of this compound can be abstracted by a strong base to form a carbanion. wikipedia.org A carbanion is a trivalent carbon atom with a lone pair of electrons, bearing a negative charge. libretexts.org The stability of this carbanion is enhanced by the delocalization of the negative charge over the pyridine and phenyl rings.

The acidity of these α-protons is a key factor in the reactivity of this position. While the pKa of the α-protons in 2-alkylazaarenes is generally high, making deprotonation challenging, the formation of the corresponding N-oxide significantly increases their acidity. rsc.org This enhanced acidity facilitates the deprotonation and subsequent carbanion chemistry. rsc.orgnih.gov The resulting carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions, including alkylations and additions to carbonyl compounds. uobabylon.edu.iq

| Property | Description |

| Hybridization | The carbanionic carbon is typically sp³ hybridized. uobabylon.edu.iqsiue.edu |

| Geometry | The geometry is generally trigonal pyramidal. libretexts.org |

| Stability Factors | Inductive effects, hybridization, and resonance all contribute to the stability of the carbanion. libretexts.org |

The carbanion generated from the α-deprotonation of 2-benzylpyridine derivatives can be utilized in stereoselective transformations. A notable example is the enantioselective direct Mannich-type reaction of 2-benzylpyridine N-oxides with N-Boc imines. rsc.orgrsc.org

In this reaction, a chiral bis(guanidino)iminophosphorane acts as a Brønsted base catalyst to deprotonate the 2-benzylpyridine N-oxide, forming a chiral ion pair. This ion pair then reacts with the N-Boc imine in a diastereo- and enantioselective manner. rsc.org The N-oxide moiety is crucial for both activating the benzylic protons for deprotonation and for controlling the stereochemical outcome of the reaction. rsc.orgrsc.org This methodology allows for the direct construction of a stereogenic center at the less acidic α-position of an azaarene derivative. rsc.org

| Reaction | Description | Stereoselectivity |

| Mannich-type reaction | Addition of the carbanion from 2-benzylpyridine N-oxide to an N-Boc imine. rsc.orgrsc.org | Good diastereo- and enantioselectivities are achieved with a chiral catalyst. rsc.orgrsc.org |

Benzylic Functionalization (e.g., Oxidation)

The methylene group connecting the pyridine and phenyl rings is a benzylic position and, as such, is susceptible to a variety of functionalization reactions, most notably oxidation.

The oxidation of the benzylic methylene group in (aryl)(heteroaryl)methanes, such as this compound, to the corresponding ketone is a significant transformation in organic synthesis. This can be achieved using various oxidizing agents. A noteworthy method involves the use of base metal catalysts, such as copper or iron salts, with molecular oxygen as the stoichiometric oxidant. stackexchange.comnih.gov This approach is considered a more sustainable alternative to traditional methods that employ stoichiometric amounts of heavy metal oxidants. stackexchange.comnih.gov For instance, the oxidation of various 2- and 4-benzylpyridines to their corresponding ketones has been successfully demonstrated. nih.govchemistrysteps.com

| Substrate | Catalyst | Oxidant | Product | Yield |

|---|---|---|---|---|

| 2-Benzylpyridine | CuI or FeCl₂·4H₂O | O₂ | Phenyl(pyridin-2-yl)methanone | Moderate to Good |

| 4-Benzylpyridine | FeCl₂·4H₂O | O₂ | Phenyl(pyridin-4-yl)methanone | Moderate to Good |

Another important functionalization at the benzylic position is halogenation, particularly bromination. The use of N-bromosuccinimide (NBS) is a common and effective method for benzylic bromination. koreascience.krchadsprep.comyoutube.com This reaction typically proceeds via a free radical mechanism, initiated by light or a radical initiator. koreascience.kr The resulting benzylic bromide is a versatile intermediate that can be used in various subsequent nucleophilic substitution reactions. The selectivity for the benzylic position is due to the stability of the intermediate benzyl radical, which is resonance-stabilized by the adjacent phenyl ring. chemistrysteps.com

Reactions on the Pyridine Ring

The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity being significantly influenced by the nitrogen atom and the methoxy substituent.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.comyoutube.com This deactivating effect is further compounded in acidic media, where the nitrogen atom is protonated, creating a positively charged pyridinium ion that is highly resistant to attack by electrophiles. wikipedia.orgyoutube.com

However, the presence of the electron-donating methoxy group at the 6-position can partially counteract this deactivation and influence the regioselectivity of the substitution. Electron-donating groups on the pyridine ring generally direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comsavemyexams.comlibretexts.org In the case of this compound, the methoxy group would be expected to direct electrophiles to the 3- and 5-positions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). stackexchange.comyoutube.com This reactivity is enhanced by the presence of a good leaving group at these positions.

In the context of this compound, while the methoxy group itself is not a typical leaving group, a related compound where the methoxy group is replaced by a halogen, such as 2-benzyl-6-chloropyridine, would be expected to readily undergo nucleophilic substitution. The reaction proceeds through a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitrogen atom. stackexchange.com Nucleophiles such as amines, alkoxides, and thiolates can displace the halide to form a variety of substituted pyridines. ntu.edu.sgyoutube.com

| Substrate | Nucleophile | Product | Conditions |

|---|---|---|---|

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Often requires heat |

| 2-Halo-6-methoxypyridine | Various Nucleophiles | 2-Substituted-6-methoxypyridine | Dependent on nucleophile and leaving group |

Reactions on the Methoxy Group

The methoxy group in this compound can undergo cleavage to reveal the corresponding pyridone. This transformation is typically achieved under harsh conditions using strong acids such as HBr or HI, or with strong Lewis acids like BBr₃. youtube.comnih.govwikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the methyl group.

More selective methods for the demethylation of methoxypyridines have been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyarenes. thieme-connect.comresearchgate.net This method offers a milder alternative to traditional ether cleavage reagents.

Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The activating and directing effects of the pyridylmethyl substituent govern the regioselectivity of these reactions. The benzyl group is generally considered to be a weakly activating, ortho-, para-directing group. libretexts.org

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the ortho and para positions of the phenyl ring. For example, the nitration of 2-benzylpyridine has been shown to occur selectively on the benzene ring, as it is more electron-rich and thus more nucleophilic than the pyridine ring. study.com

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-nitrobenzyl)-6-methoxypyridine and 2-(4-nitrobenzyl)-6-methoxypyridine |

| Bromination | Br₂, FeBr₃ | 2-(2-bromobenzyl)-6-methoxypyridine and 2-(4-bromobenzyl)-6-methoxypyridine |

| Acylation | RCOCl, AlCl₃ | 2-(4-acylbenzyl)-6-methoxypyridine (para product often predominates due to sterics) |

Potential Academic and Research Applications Excluding Biological/pharmacological

Role in Materials Science (e.g., Non-Linear Optical Materials)

The field of materials science, particularly the development of non-linear optical (NLO) materials, often leverages organic molecules with specific electronic properties. jhuapl.edudtic.mil Organic NLO materials are crucial for applications in optical computing, data storage, and telecommunications. jhuapl.edu The efficacy of these materials is dependent on the molecular structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups that enhance molecular polarizability. semanticscholar.org

Pyridine (B92270) derivatives are frequently investigated for their potential in materials science. Research has shown that incorporating a pyridine core into bent-shaped luminescent mesogens can lead to materials with valuable photo-physical properties. researchgate.netrsc.org In these systems, the nature and position of polar substituents on the pyridine ring significantly influence the formation of liquid crystalline phases, which are essential for applications in devices like solar cells and organic light-emitting diodes (OLEDs). researchgate.net The electronic structure of organic molecular solids, often featuring asymmetric molecules like substituted pyridines, can lead to optical properties that are significantly more non-linear than those of inorganic solids. jhuapl.edu

While direct studies on the NLO properties of 2-Benzyl-6-methoxypyridine are not prominent in the available literature, its structure contains key features common to NLO-active molecules. The pyridine ring provides a π-conjugated system, the methoxy (B1213986) group acts as an electron-donating group, and the benzyl (B1604629) group can be further functionalized. Theoretical and experimental studies on similarly structured heterocyclic compounds are often used to predict and confirm NLO activity. semanticscholar.orgnih.govmdpi.com Therefore, this compound serves as a potential candidate for investigation in the synthesis of new materials with tailored optical properties.

Precursors for Advanced Organic Synthesis of Novel Scaffolds and Intermediates

Substituted pyridines are fundamental building blocks in organic synthesis, providing access to a wide array of more complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.orgnbinno.com The functional groups on the pyridine ring can be manipulated to construct novel molecular scaffolds and advanced intermediates for various chemical applications. nih.gov

The this compound structure is well-suited for this role. The methoxy group can act as a directing group or be converted into other functionalities. The benzyl group offers a reactive benzylic position and can participate in various coupling and cyclization reactions. For instance, related N-benzylic heterocycles are constructed through C(sp²)–C(sp³) cross-coupling methodologies, which are valuable in creating pharmaceutically relevant structures. nih.gov Similarly, the synthesis of 2-amino-3-benzylindolizines has been achieved using N-benzyl-2-halogenpyridines as precursors, highlighting the utility of the benzylpyridine moiety in building fused heterocyclic systems. researchgate.net

Furthermore, synthetic schemes involving (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones demonstrate the value of the benzyl-methoxy substituted aromatic core in generating complex polycyclic molecules. nih.gov The strategic placement of functional groups on pyridine-based intermediates allows for regioselective reactions, which are crucial in multi-step syntheses to ensure high yields and purity. nbinno.com Given these precedents, this compound represents a valuable, though perhaps underutilized, precursor for the synthesis of novel and complex molecular architectures.

Ligand Design in Catalysis and Coordination Chemistry (e.g., Transition Metal Catalysis)

Pyridine and its derivatives are among the most important classes of ligands in coordination chemistry and transition metal catalysis. researchgate.net Their ability to coordinate with metal centers through the nitrogen lone pair allows for the fine-tuning of the metal's electronic and steric properties, which in turn controls the catalytic activity and selectivity. mdpi.comrsc.org

The 2-benzylpyridine (B1664053) framework, a core component of the title compound, has been explicitly used in ligand design. Research on diiron(II) complexes, which model the active sites of enzymes like soluble methane (B114726) monooxygenase, has utilized 2-benzylpyridine (2-Bnpy) as an ancillary ligand. nih.gov In these studies, the 2-benzylpyridine ligand coordinates to the iron centers, and its steric bulk influences the geometry and reactivity of the resulting complex. nih.gov

The general class of 2,6-disubstituted pyridine ligands is particularly important for creating tridentate "pincer" ligands, which form highly stable complexes with transition metals. researchgate.netnih.govresearchgate.net These complexes find applications in a wide range of catalytic transformations. The presence of the methoxy group at the 6-position of this compound could modulate the electronic properties of the pyridine nitrogen, potentially enhancing or altering its coordination behavior compared to unsubstituted 2-benzylpyridine. The combination of the coordinating nitrogen atom and the sterically demanding benzyl group makes this compound a promising candidate for the development of new ligands for homogeneous catalysis.

Below is a table summarizing the crystallographic data for a diiron(II) complex synthesized with the closely related 2-benzylpyridine ligand, illustrating the type of structural information obtained in such coordination chemistry studies. nih.gov

| Parameter | Value for [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(2-Bnpy)₂] |

| Chemical Formula | C₉₈H₈₆N₂O₈Fe₂ |

| Formula Weight | 1571.45 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 13.042(3) Å, b = 13.431(3) Å, c = 14.331(3) Å |

| α = 66.86(3)°, β = 89.91(3)°, γ = 64.92(3)° | |

| Volume | 2057.4(7) ų |

| Z | 1 |

Table based on data for a diiron(II) complex with 2-benzylpyridine ligands. nih.gov

Model System for Fundamental Organic Chemistry Studies (e.g., Aromaticity, Reactivity Mechanisms)

The study of aromaticity and reaction mechanisms is a cornerstone of organic chemistry. Heterocyclic compounds like pyridine offer important contrasts to their carbocyclic analogue, benzene (B151609), helping to refine these fundamental concepts. dtu.dkslideshare.net Pyridine is aromatic, but the electronegative nitrogen atom leads to a non-uniform electron distribution in the ring, making it less nucleophilic than benzene and generally less reactive towards electrophilic substitution. slideshare.netpharmaguideline.com

Substituents dramatically influence the aromaticity and reactivity of the pyridine ring. An electron-donating group, such as the methoxy group in this compound, is expected to increase the electron density on the ring carbons, thereby activating the ring towards electrophilic substitution compared to unsubstituted pyridine. Conversely, this increased electron density might also influence the stability and aromatic character of the ring. pharmaguideline.com

While specific studies employing this compound as a model system are not widely reported, its defined substitution pattern makes it a suitable candidate for such investigations. It could be used to probe:

Regioselectivity: How the interplay between the ortho-methoxy and ortho-benzyl groups directs incoming electrophiles or nucleophiles.

Aromaticity Indices: Computational and experimental methods (like Nucleus-Independent Chemical Shift or HOMA) could quantify the effect of this specific substitution pattern on the aromatic character of the pyridine ring. dtu.dk

Reaction Mechanisms: The benzyl group provides a site for studying radical reactions or rearrangements, while the methoxy group can be involved in ortho-lithiation or other directed metalation reactions, providing a platform to study complex reaction pathways.

The relative reactivity of heterocycles is determined by factors like the electronegativity of the heteroatom and the degree of electron delocalization. pharmaguideline.com Analyzing the behavior of specifically substituted pyridines like this compound contributes to a more nuanced understanding of these fundamental principles.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient methodologies. For 2-benzyl-6-methoxypyridine and related compounds, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key areas of development include:

Green Chemistry Approaches: The use of microwave-assisted organic synthesis (MAOS) has been shown to be an effective green tool for preparing pyridine (B92270) derivatives, often resulting in excellent yields, high purity, and significantly reduced reaction times. nih.govacs.org Future work could adapt these one-pot multicomponent reactions to assemble the this compound core from simple, readily available precursors.

Catalyst Innovation: Research into novel catalysts is crucial. Magnetically recoverable nanocatalysts, for instance, offer the advantages of high surface area and simple separation from the reaction mixture, which is beneficial for both cost and environmental impact. rsc.org The development of catalysts, such as rhodium complexes with sterically demanding ligands, has enabled the synthesis of polysubstituted pyridines with high regioselectivity under mild conditions. nih.gov Applying such catalytic systems to the synthesis of this compound could provide more direct and atom-economical routes.

Renewable Feedstocks: A forward-looking approach involves utilizing renewable resources. For example, the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts has been demonstrated for the production of pyridines. rsc.org While this may not directly produce this compound, it represents a paradigm shift towards sustainable feedstock utilization that could be adapted for more complex pyridine derivatives.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy consumption. nih.govacs.org | Rapid, one-pot synthesis from simple aromatic and aliphatic precursors. |

| Magnetically Recoverable Catalysts | Easy separation and catalyst recycling, reducing waste and cost. rsc.org | Sustainable cross-coupling or condensation reactions for scaffold construction. |

| Advanced Homogeneous Catalysis | High selectivity and activity under mild conditions. nih.gov | Regioselective construction of the substituted pyridine ring. |

| Thermo-catalytic Conversion | Use of renewable feedstocks like glycerol. rsc.org | Long-term sustainable production pathways for the pyridine core. |

Exploration of New Reactivity Patterns and Transformations

Understanding and expanding the reactivity of this compound is essential for its application as a versatile building block. Future research will likely explore the selective functionalization of its pyridine ring and the transformation of its existing substituents.

C–H Functionalization: Direct C–H functionalization is a powerful strategy for modifying organic molecules without the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org For this compound, this could involve the selective introduction of new substituents at the C3, C4, or C5 positions of the pyridine ring. Transition-metal catalysis, including with palladium, rhodium, and iridium, has been pivotal in enabling the arylation, alkylation, and alkenylation of pyridine rings, often with high regioselectivity. beilstein-journals.orgnih.gov

Cross-Coupling Reactions: Cross-coupling reactions are fundamental for constructing complex molecules. wikipedia.org The benzyl (B1604629) and methoxy (B1213986) groups on the pyridine ring can influence its electronic properties and reactivity in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. nih.govnih.gov Future studies could explore the use of this compound as a coupling partner, potentially leveraging the methoxy group as a leaving group or using C-H activation strategies to introduce new carbon-carbon or carbon-heteroatom bonds. The use of nickel catalysts, which can be more cost-effective than palladium and exhibit different reactivity profiles, is a promising avenue. nih.gov

Transformations of Substituents: The benzyl and methoxy groups themselves offer sites for further chemical modification. For instance, the benzylic position could be functionalized, or the methoxy group could be demethylated to reveal a pyridone, a common motif in pharmacologically active compounds. The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the reactivity of the ring and allows for different substitution patterns. acs.org

Advanced Computational Modeling for Predictive Studies

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational modeling can guide experimental work and accelerate discovery.

Reactivity and Mechanistic Insights: Density Functional Theory (DFT) is widely used to study the electronic structure and reactivity of pyridine derivatives. researcher.lifenih.govmdpi.com DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, determine the energies of reaction intermediates and transition states, and help to understand the regioselectivity observed in C–H functionalization and cross-coupling reactions. mdpi.comresearchgate.net Such studies can explain, for example, how the electron-donating methoxy group and the benzyl group influence the reactivity of the pyridine ring.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of new pyridine derivatives, such as solubility, stability, and even biological activity. researchgate.net By correlating calculated molecular descriptors with experimental data, these models can screen virtual libraries of compounds derived from this compound, prioritizing the synthesis of candidates with the most promising profiles. researchgate.netresearchgate.net

Molecular Docking and Drug Design: If this compound is considered as a scaffold for drug discovery, molecular docking simulations can predict how its derivatives might bind to biological targets like enzymes or receptors. nih.govnih.gov These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity, guiding the design of more potent and selective molecules. nih.gov

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Analysis of electronic structure and reaction pathways. researcher.lifenih.gov | Nucleophilicity, reaction site selectivity, transition state energies. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical or biological properties. researchgate.net | Prediction of solubility, toxicity, and potential therapeutic activity. |

| Molecular Dynamics (MD) and Docking | Simulation of interactions with biological macromolecules. mdpi.comnih.gov | Binding modes, affinity for protein targets, guidance for drug design. |

Integration into Complex Molecular Architectures for Functional Materials

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the synthesis of larger, functional molecules and materials.

Organic Electronics: Pyridine-containing compounds are increasingly used in organic electronics due to their electron-deficient nature, which facilitates electron transport. rsc.org Derivatives of this compound could be incorporated into molecules designed as electron-transporting materials for organic light-emitting diodes (OLEDs) or as components of organic solar cells. rsc.orggoogle.com The substitution pattern on the pyridine ring can be tuned to modulate the frontier molecular orbital energies (HOMO/LUMO), which is critical for device performance. rsc.orgnumberanalytics.com